molecular formula C29H18Cl5NO4 B2534399 ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-65-8

ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B2534399
M. Wt: 621.72
InChI Key: XEWMCHZEZVSWEW-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are prevalent in many natural products and synthetic pharmaceuticals . They play a significant role in cell biology and have various biologically vital properties . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, Ethyl 5-methylindole-2-carboxylate, a related compound, is a solid with a melting point of 160-164 °C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Pharmacologically Active Compounds

    Various derivatives of ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate have been synthesized and studied for their medicinal properties. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited significant blood glucose-lowering activities in fasted rats, indicating its potential in diabetes treatment (Eistetter & Wolf, 1982).

  • Development of Anti-Inflammatory Therapeutics

    Structural optimization of similar compounds led to novel benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which showed potent inhibition of 5-lipoxygenase activity, an enzyme involved in inflammatory and allergic disorders. This suggests a potential use as anti-inflammatory therapeutics (Karg et al., 2009).

Chemical Studies and Applications

  • Photolysis and Chemical Transformations

    The compound and its derivatives undergo various chemical transformations, including photolysis, which leads to the formation of enamines and subsequent creation of benzo and five-membered ring systems, as observed in the transformation of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate (Prager & Williams, 1996).

  • Optical Properties and Photoisomerization

    Ethyl 4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its derivatives show interesting absorption and fluorescence properties, undergoing E-Z photoisomerization. These properties are significant for understanding the photophysical behavior of these compounds and their potential applications in optical materials (Vyňuchal et al., 2008).

  • Catalysis and Annulation Reactions

    The compound acts as a synthon in [4+2] annulation reactions catalyzed by organic phosphines, leading to the synthesis of highly functionalized tetrahydropyridines. This illustrates its utility in synthetic organic chemistry (Zhu et al., 2003).

Biological and Pharmaceutical Research

  • Antibacterial Activity

    Derivatives such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate have been synthesized and shown to exhibit significant antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Mir & Mulwad, 2009).

  • Antimalarial Activities

    Compounds like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been evaluated for their in vitro activity against malaria-causing parasites, showcasing another aspect of their medicinal applications (Ningsanont et al., 2003).

Future Directions

The future directions in the study of indole derivatives are vast, given their prevalence in natural products and synthetic pharmaceuticals. They continue to attract the attention of the chemical community due to their importance .

properties

IUPAC Name

ethyl 2-methyl-5-(2,3,4,5,6-pentachlorobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Cl5NO4/c1-3-38-28(36)20-14(2)35(15-9-5-4-6-10-15)27-17-12-8-7-11-16(17)19(13-18(20)27)39-29(37)21-22(30)24(32)26(34)25(33)23(21)31/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWMCHZEZVSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Cl5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate

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